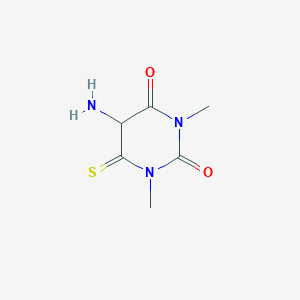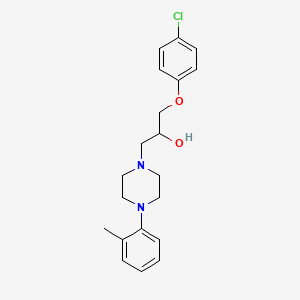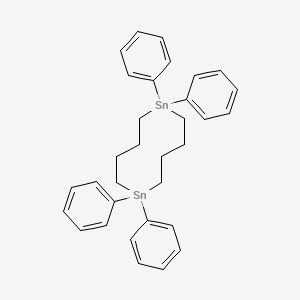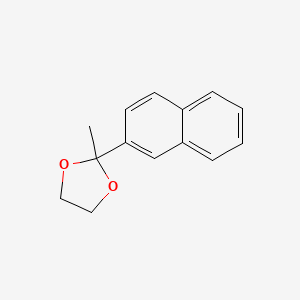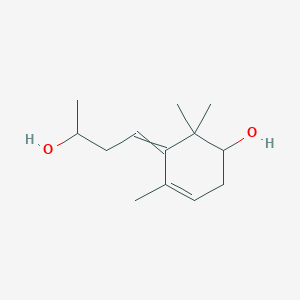
2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene is an organic compound with a unique structure that includes both phenyl and methylphenyl groups attached to a diazathia-diene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene typically involves the reaction of 4-methylphenylhydrazine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the diazathia-diene structure. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade solvents and catalysts ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or methylphenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in ethanol or methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2lambda~6~-diazathia-1,2-diene: Lacks the 4-methylphenyl group, resulting in different chemical properties and reactivity.
4-Methylphenylhydrazine: A precursor in the synthesis of the target compound, with distinct chemical behavior.
Benzaldehyde: Another precursor, which contributes to the phenyl group in the final compound.
Uniqueness
2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene is unique due to the presence of both phenyl and methylphenyl groups, which confer specific chemical and physical properties
Properties
CAS No. |
70615-46-2 |
|---|---|
Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
diimino-(4-methylphenyl)-phenyl-λ6-sulfane |
InChI |
InChI=1S/C13H14N2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10,14-15H,1H3 |
InChI Key |
QMQNFTAGZZMSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=N)(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)

![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
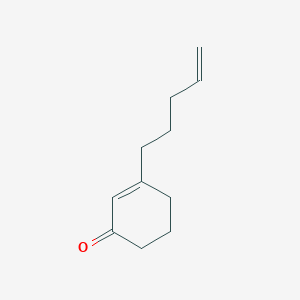
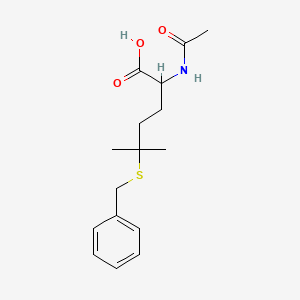
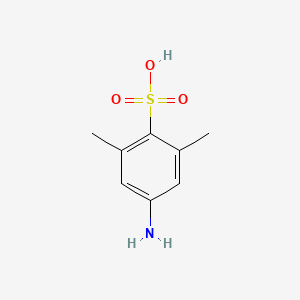
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
